molecular formula C11H21NO3 B8276580 N-(isovaleryl)-L-isoleucine

N-(isovaleryl)-L-isoleucine

Cat. No.: B8276580
M. Wt: 215.29 g/mol
InChI Key: JLFRLIOGOQMSLK-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isovaleryl)-L-isoleucine is a specialized biochemical compound of significant interest in metabolic and enzymatic research. Its structure incorporates L-Isoleucine, an essential branched-chain amino acid (BCAA) that the human body cannot synthesize and must be obtained through diet or supplementation . BCAAs like isoleucine are known to be metabolized within mitochondria, initiating with a transamination step to form branched-chain 2-oxo-acids, followed by irreversible oxidative decarboxylation by the branched-chain 2-oxo-acid dehydrogenase complex (BCKADH) . The isovaleryl moiety in this compound is directly relevant to the branched-chain amino acid oxidation pathway. The degradation of the BCAA leucine produces isovaleryl-CoA, a key intermediate that is subsequently dehydrogenated by the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD) . Researchers can utilize this compound to probe the enzymology of these pathways, study substrate specificity of enzymes like IVD and short branched-chain acyl-CoA dehydrogenase (SBCAD), and investigate metabolic disorders such as Maple Syrup Urine Disease, which involves a defect in the catabolism of all three BCAAs . This compound serves as a crucial tool for in vitro studies aimed at elucidating complex metabolic interactions and the inhibitory effects of various compounds on these essential pathways . It is presented as a high-purity reagent to ensure experimental reliability and reproducibility. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(3-methylbutanoylamino)pentanoic acid

InChI

InChI=1S/C11H21NO3/c1-5-8(4)10(11(14)15)12-9(13)6-7(2)3/h7-8,10H,5-6H2,1-4H3,(H,12,13)(H,14,15)/t8-,10-/m0/s1

InChI Key

JLFRLIOGOQMSLK-WPRPVWTQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical differences between N-(isovaleryl)-L-isoleucine and related N-acylated amino acid derivatives:

Compound Acyl Group Molecular Formula Molecular Weight Key Properties Applications References
This compound 3-Methylbutanoyl C₁₁H₂₁NO₃ 215.29* High lipophilicity; potential enhanced membrane permeability Hypothesized in drug delivery systems [Inferred]
N-Acetyl-L-isoleucine amide Acetyl C₈H₁₆N₂O₂ 172.23 Crystalline solid; heat capacity = 298 J/mol·K at 298 K Thermodynamic studies
N-Benzoyl-L-isoleucine Benzoyl C₁₃H₁₇NO₃ 247.28 Enhanced UV absorption; used in stereochemical NMR analysis Epimerization studies
N-Trifluoroacetyl-L-isoleucine Trifluoroacetyl C₈H₁₂F₃NO₃ 227.18 Volatile derivative; used in gas chromatography-mass spectrometry (GC-MS) Analytical chemistry
Boc-L-isoleucine (N-tert-butyloxycarbonyl) Boc C₁₁H₂₁NO₄ 231.29 Acid-labile protecting group; solubility in organic solvents Peptide synthesis

*Calculated based on analogous derivatives.

Thermodynamic and Solubility Properties

  • N-Acetyl-L-isoleucine amide exhibits a heat capacity of 298 J/mol·K at 298 K, lower than N-acetyl derivatives of smaller amino acids (e.g., glycine: 150 J/mol·K), reflecting increased molecular complexity .
  • Boc-L-isoleucine is sparingly soluble in water but highly soluble in dichloromethane and dimethylformamide, a property critical for solid-phase peptide synthesis .
  • L-Isoleucine itself shows solubility variations in aqueous-alcoholic solutions, with solubility decreasing as alcohol chain length increases—a trend likely shared by its acylated derivatives .

Role in Metabolic Studies

  • N-Acylated isoleucine derivatives serve as markers in honey authenticity studies. For example, N-(1-deoxy-1-fructosyl)isoleucine accumulates in multifloral honey due to Maillard reactions, distinguishing it from monofloral varieties .
  • In drought resilience research, free L-isoleucine is upregulated in mango under stress, suggesting its acylated derivatives might participate in stress signaling .

Pharmaceutical Relevance

  • Boc-L-isoleucine is a cornerstone in peptide synthesis, enabling controlled deprotection during solid-phase assembly .

Contradictions and Limitations

  • Biological Effects: While N-acylated amino acids like N-benzoyl-L-isoleucine are benign in honey , branched-chain derivatives (e.g., L-leucine, L-isoleucine) may act as tumor promoters in rat bladder cancer models . This dichotomy underscores the need for context-specific toxicity evaluations.
  • Synthetic Challenges : Epimerization during acylation (e.g., L- to D-allo-isoleucine) complicates purity, necessitating rigorous NMR or chiral chromatography for validation .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classical method for N-acylation of amino acids, widely employed in industrial settings due to its scalability. The protocol involves reacting L-isoleucine with isovaleryl chloride in the presence of a base, typically sodium hydroxide (NaOH), under controlled conditions.

Procedure :

  • Acyl Chloride Preparation : Isovaleryl chloride is synthesized by treating isovaleric acid with thionyl chloride (SOCl₂) or phosgene. The reaction proceeds at 0–5°C to minimize side reactions, yielding isovaleryl chloride after distillation.

  • Acylation Reaction : L-Isoleucine is dissolved in an aqueous NaOH solution, and isovaleryl chloride is added dropwise in a water-immiscible solvent like dichloromethane (DCM). The mixture is vigorously stirred to ensure interfacial contact between the organic and aqueous phases. The reaction equation is:

L-Isoleucine+Isovaleryl ChlorideNaOHN-(Isovaleryl)-L-Isoleucine+HCl\text{L-Isoleucine} + \text{Isovaleryl Chloride} \xrightarrow{\text{NaOH}} \text{this compound} + \text{HCl}

  • Purification : The product is isolated by separating the organic layer, followed by acidification of the aqueous phase to precipitate the acylated amino acid. Recrystallization from ethanol-water mixtures enhances purity.

Optimization :

  • Temperature : Maintaining temperatures below 10°C prevents hydrolysis of the acyl chloride.

  • Solvent Choice : Dichloromethane or ethyl acetate improves yield by reducing side reactions.

  • Base Concentration : Excess NaOH ensures rapid neutralization of HCl, driving the reaction forward.

Yield and Selectivity :
Typical yields range from 70% to 85%, with high selectivity for the α-amino group. However, racemization at the chiral center of L-isoleucine is a concern if harsh conditions are employed.

Enzymatic and Biocatalytic Methods

Aminoacylases from Streptomyces ambofaciens

Enzymatic N-acylation offers a greener alternative to chemical methods, operating under mild aqueous conditions. Aminoacylases from Streptomyces ambofaciens catalyze the regioselective acylation of L-isoleucine’s α-amino group using fatty acids as acyl donors.

Procedure :

  • Reaction Setup : L-Isoleucine and isovaleric acid (or its activated form, such as isovaleryl-AMP) are dissolved in an aqueous buffer (pH 7.5).

  • Enzyme Addition : S. ambofaciens aminoacylases are introduced, and the mixture is incubated at 30–37°C with agitation.

  • Cofactor Optimization : Adding cobalt ions (Co²⁺) enhances enzymatic activity, increasing reaction rates by over six-fold.

Kinetic Parameters :

  • Vₘₐₓ : 3.7 mM/h (observed for lauroyl-lysine synthesis).

  • Kₘ : 76 mM for lysine, indicating moderate substrate affinity.

Substrate Specificity :

  • Acyl Donors : Conversion yields depend on fatty acid chain length. Isovaleric acid (C5) shows lower efficiency compared to longer chains (e.g., lauric acid, C12).

  • Amino Acid Preference : Among proteogenic amino acids, L-isoleucine ranks eighth in acylation efficiency (lysine > arginine > leucine > methionine > phenylalanine > valine > cysteine > isoleucine > threonine).

Yield and Selectivity :
Yields for enzymatic acylation of L-isoleucine reach ~50%, with minimal racemization. Selectivity for the α-amino group exceeds 90%, avoiding undesired O-acylation.

Biotechnological and Fermentative Approaches

Microbial Production via Engineered Strains

Microbial systems offer a sustainable route for this compound synthesis by combining endogenous amino acid biosynthesis with heterologous acyltransferases.

Case Study : Streptomyces spiramyceticus

  • Background : Recombinant strains of S. spiramyceticus produce bitespiramycin, a macrolide antibiotic containing 4"-O-isovaleryl groups. Leucine feeding enhances isovaleryl-CoA pools, which are transferred to spiramycin via acyltransferases.

  • Application to this compound : By introducing an acyltransferase gene (e.g., atf) into Escherichia coli or Bacillus subtilis, isovaleryl-CoA could be diverted to acylate L-isoleucine.

Procedure :

  • Strain Engineering : Overexpress isovaleryl-CoA synthetase and a promiscuous acyltransferase in an L-isoleucine-overproducing strain.

  • Fermentation : Cultivate the strain in media supplemented with leucine (2.0 g/L), which is catabolized to isovaleryl-CoA.

  • Product Extraction : Isolate this compound from the culture broth using ion-exchange chromatography.

Challenges :

  • Low Titers : Microbial titers of acylated amino acids rarely exceed 1 g/L due to metabolic bottlenecks.

  • Byproduct Formation : Competing pathways for isovaleryl-CoA (e.g., branched-chain fatty acid synthesis) reduce yield.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for this compound Synthesis

MethodConditionsYieldSelectivityEnvironmental Impact
Schotten-BaumannNaOH, DCM, 0–5°C70–85%HighHigh (toxic solvents)
Enzymatic AcylationS. ambofaciens, Co²⁺, pH 7.5~50%ModerateLow (aqueous media)
Microbial ProductionEngineered strains, leucine feeding10–30%LowModerate

Key Insights :

  • Chemical Synthesis excels in yield and scalability but requires hazardous reagents.

  • Enzymatic Methods prioritize sustainability but face substrate specificity limitations.

  • Microbial Production remains experimental, with potential for optimization via metabolic engineering .

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